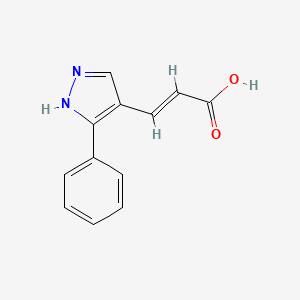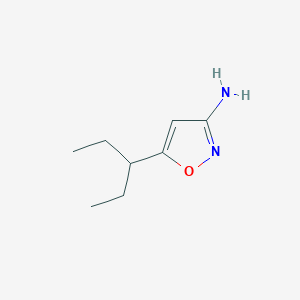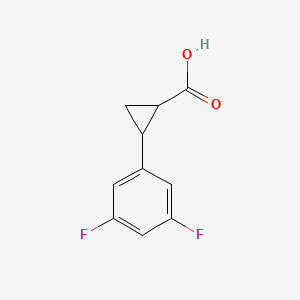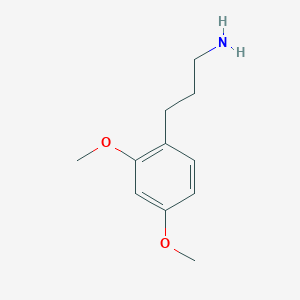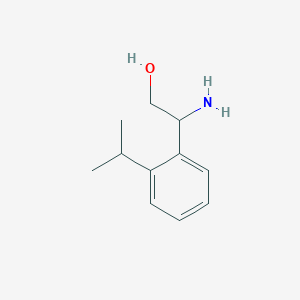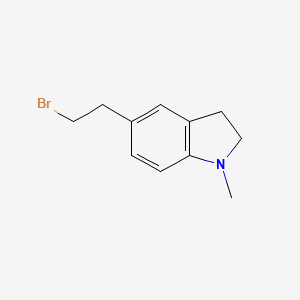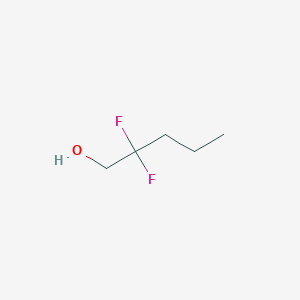
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A catalyst such as sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: The major products include substituted pyrrolidines with different functional groups replacing the bromine atom.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is 1-methylpyrrolidine.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing the ethyl group to form a bond with the nucleophile. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but is attached to a dioxolane ring instead of a pyrrolidine ring.
3-(2-Bromoethyl)indole: This compound has a bromoethyl group attached to an indole ring.
Uniqueness
3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
2803862-52-2 |
|---|---|
Fórmula molecular |
C7H15Br2N |
Peso molecular |
273.01 g/mol |
Nombre IUPAC |
3-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-5-3-7(6-9)2-4-8;/h7H,2-6H2,1H3;1H |
Clave InChI |
ALFOXVRTILWVSD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)CCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


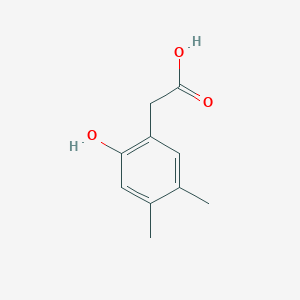

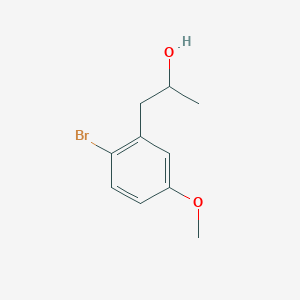
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
